三唑甲基吲哚-3-乙酸
描述
N-苯基哌啶-4-胺: 是一种有机化合物,分子式为 C11H16N2 。 它也称为 4-哌啶胺,N-苯基- 和 去丙酰基诺芬太尼 。该化合物是哌啶的衍生物,哌啶是一种六元杂环胺,其特征在于哌啶环的氮原子上连接了一个苯基。
科学研究应用
作用机制
生化分析
Biochemical Properties
Triazolomethylindole-3-acetic Acid plays a significant role in biochemical reactions, particularly in the metabolism of serotonin receptor agonists. It interacts with several enzymes and proteins, including aldehyde dehydrogenase, which is involved in the oxidation of indole-3-acetaldehyde to indole-3-acetic acid . This interaction is crucial for the synthesis of indole-3-acetic acid, a plant hormone that aids in bacterial virulence. The nature of these interactions involves the formation of distinct conformations of nicotinamide adenine dinucleotide during the reaction course .
Molecular Mechanism
The molecular mechanism of Triazolomethylindole-3-acetic Acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as aldehyde dehydrogenase, and modulates their activity. This binding interaction leads to the oxidation of indole-3-acetaldehyde to indole-3-acetic acid, which is a key step in its mechanism of action . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triazolomethylindole-3-acetic Acid change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Triazolomethylindole-3-acetic Acid remains stable under specific storage conditions, such as -20°C, for up to four years . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound may have sustained effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of Triazolomethylindole-3-acetic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and gene expression. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
Triazolomethylindole-3-acetic Acid is involved in several metabolic pathways, including the metabolism of serotonin receptor agonists. It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in its metabolic conversion. The compound’s effects on metabolic flux and metabolite levels are still being investigated, but it is believed to influence the levels of specific metabolites involved in serotonin receptor pathways .
Transport and Distribution
Within cells and tissues, Triazolomethylindole-3-acetic Acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. The compound’s transport and distribution mechanisms are essential for understanding its overall effects on cellular function and metabolism .
Subcellular Localization
Triazolomethylindole-3-acetic Acid exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects .
准备方法
化学反应分析
反应类型:
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸.
还原: 通常使用氢化铝锂或催化氢化等还原剂.
取代: 取代反应中使用烷基卤化物或酰氯等试剂.
主要产物:
氧化: N-苯基哌啶-4-胺 N-氧化物.
还原: 取代哌啶.
取代: 各种 N-取代哌啶.
相似化合物的比较
类似化合物:
4-苯胺哌啶: 结构相似,但氮原子上缺少苯基.
N-苯基哌啶-4-胺二盐酸盐: 该化合物的盐形式,具有不同的溶解度性质.
4-苯基哌啶: 哌啶环上缺少氨基.
独特性: N-苯基哌啶-4-胺由于其特定的取代模式而具有独特性,这种取代模式赋予了其独特的药理特性,特别是在阿片受体结合和激活方面 .
属性
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437270 | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177270-91-6 | |
Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Triazolomethyl-indole-3-acetic Acid in rizatriptan metabolism?
A1: Triazolomethyl-indole-3-acetic Acid represents a major metabolic pathway for rizatriptan in humans. Following both intravenous and oral administration of rizatriptan, Triazolomethyl-indole-3-acetic Acid was found to be the most abundant metabolite in urine. Specifically, it accounted for 35% and 51% of the administered dose after intravenous and oral administration, respectively []. This highlights its importance in understanding the drug's pharmacokinetic profile.
Q2: Are there any differences in the metabolic profile of rizatriptan depending on the route of administration?
A2: Yes, the research indicates that the route of administration influences the metabolic profile of rizatriptan, particularly regarding Triazolomethyl-indole-3-acetic Acid. Following intravenous administration, Triazolomethyl-indole-3-acetic Acid constituted 35% of the excreted dose in urine, while oral administration led to a higher proportion, reaching 51% []. This difference suggests a more substantial first-pass metabolism of rizatriptan in the liver when administered orally, leading to a higher production of Triazolomethyl-indole-3-acetic Acid. This difference emphasizes the importance of considering the route of administration when interpreting rizatriptan's pharmacokinetic profile and its metabolic fate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。